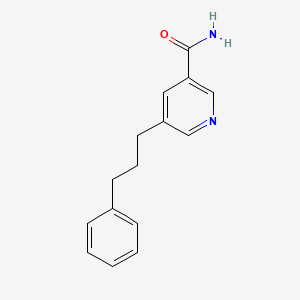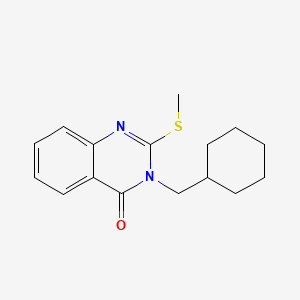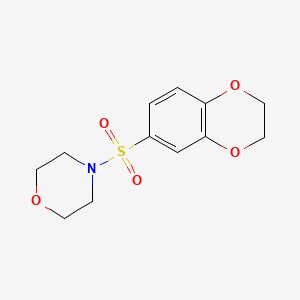
1-(2,6-dichlorobenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dichlorobenzyl)-4-piperidinecarboxamide is a compound that belongs to the class of piperidine derivatives. These compounds are of interest due to their diverse range of biological activities and potential pharmaceutical applications.
Synthesis Analysis
Piperidine derivatives, including compounds similar to this compound, are generally synthesized through reactions involving piperidine or its derivatives. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with potent anti-acetylcholinesterase (anti-AChE) activity, showcasing the synthesis techniques for such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques like X-ray crystallography, NMR, and FTIR spectroscopy. For instance, the molecular structure and interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was extensively studied by Shim et al. (2002), providing insights into the conformational and electronic properties of such molecules (Shim et al., 2002).
Chemical Reactions and Properties
The chemical behavior of this compound would be influenced by its functional groups. Piperidine derivatives are known to participate in various chemical reactions, reflecting their reactivity and potential as pharmaceutical agents. The study by Bi (2014) demonstrates the preparation and characterization of novel piperidine-based compounds with potential pharmaceutical applications (Bi, 2014).
Applications De Recherche Scientifique
Anti-acetylcholinesterase Activity
A study focused on the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (AChE) activity. The introduction of specific substituents enhanced the activity against AChE, suggesting potential applications in the treatment of conditions like Alzheimer's disease. Compound 21, with significant AChE inhibition, was highlighted for its potential as an antidementia agent (Sugimoto et al., 1990).
Molecular Interaction with CB1 Cannabinoid Receptor
Another research explored the molecular interaction of a piperidine derivative, acting as a potent and selective antagonist for the CB1 cannabinoid receptor. This study utilized computational methods to analyze the conformational preferences of the compound, contributing to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of a piperidinecarboxylic acid derivative was characterized to understand its conformation and interactions. This study provides insights into the structural characteristics of piperidine derivatives, which are crucial for designing compounds with desired biological activities (Szafran et al., 2007).
Synthesis and Evaluation of Phosphoric Triamides
Research on the synthesis of N-benzoylphosphoramidic derivatives with piperidine and 4-methylpiperidine led to the development of compounds with unique molecular structures. These compounds were characterized and their conformations analyzed, showing the versatility of piperidine derivatives in creating complex molecular architectures (Gholivand et al., 2005).
Lewis Basic Catalysts for Hydrosilylation
Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This demonstrates the potential application of piperidine derivatives in catalysis, offering high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-11-2-1-3-12(15)10(11)8-17-6-4-9(5-7-17)13(16)18/h1-3,9H,4-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCMQLYGPBWTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)

![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)

